molecular formula C12H14BClN2O2 B6149169 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile CAS No. 2231127-22-1

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Cat. No. B6149169
CAS RN: 2231127-22-1
M. Wt: 264.5
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile (6C5TMDPC) is an organoboron compound that has been studied extensively for its potential applications in the field of synthetic organic chemistry. It is a stable, crystalline compound that is soluble in most organic solvents and is relatively easy to synthesize. 6C5TMDPC has been used in a variety of scientific research applications, including as a catalyst for organic reactions, as a reagent for the synthesis of compounds, and as a probe for studying biochemical and physiological processes.

Scientific Research Applications

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has been used in a variety of scientific research applications. It has been used as a catalyst for a variety of organic reactions, including the Suzuki-Miyaura cross-coupling reaction, the Heck reaction, and the Stille reaction. It has also been used as a reagent for the synthesis of compounds, such as amino acids and peptides. Additionally, 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has been used as a probe for studying biochemical and physiological processes, such as protein-protein interactions and enzyme-substrate interactions.

Mechanism of Action

The mechanism of action of 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile is not fully understood. However, it is believed that the compound acts as a Lewis acid, donating a pair of electrons to form a covalent bond with a substrate molecule. This covalent bond facilitates the formation of a transition state, which is necessary for the reaction to proceed. Additionally, the boron atom of the compound can act as an electron-withdrawing group, stabilizing the transition state and increasing the rate of reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile have not been studied in detail. However, it is believed that the compound may have a variety of effects on biological systems, including acting as an inhibitor of enzymes, modulating the activity of proteins, and altering the structure of DNA. Additionally, the compound may have an effect on the activity of neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile has several advantages as a reagent for laboratory experiments. It is relatively easy to synthesize and is stable in most organic solvents. Additionally, it is soluble in most organic solvents and can be used as a catalyst for a variety of organic reactions. However, there are some limitations to using 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile in laboratory experiments. The compound is relatively expensive and can be difficult to obtain in large quantities. Additionally, the compound may react with some substrates and can interfere with the results of some experiments.

Future Directions

There are a variety of potential future directions for research on 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile. These include further research into the mechanism of action of the compound, the development of new synthetic methods for its production, and the exploration of its potential applications in the field of medicinal chemistry. Additionally, further research could be done on the biochemical and physiological effects of 6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile, as well as its potential toxicity and environmental impact.

Synthesis Methods

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile can be synthesized from a variety of starting materials, including 2-chloropyridine, 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl chloride, and sodium hydroxide. The reaction is typically carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is typically heated at 70-90°C for several hours. The reaction can be monitored by thin layer chromatography (TLC) and the product can be isolated by precipitation or column chromatography.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile' involves the reaction of 6-chloro-2-cyanopyridine with 4,4,5,5-tetramethyl-1,3,2-dioxaborolane in the presence of a palladium catalyst.", "Starting Materials": [ "6-chloro-2-cyanopyridine", "4,4,5,5-tetramethyl-1,3,2-dioxaborolane", "Palladium catalyst" ], "Reaction": [ "To a solution of 6-chloro-2-cyanopyridine in anhydrous tetrahydrofuran, add 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and a palladium catalyst.", "Heat the reaction mixture under reflux for several hours.", "Allow the reaction mixture to cool to room temperature and then filter off the palladium catalyst.", "Concentrate the filtrate under reduced pressure to obtain the crude product.", "Purify the crude product by column chromatography to obtain the final product, '6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile'." ] }

CAS RN

2231127-22-1

Product Name

6-chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine-2-carbonitrile

Molecular Formula

C12H14BClN2O2

Molecular Weight

264.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.